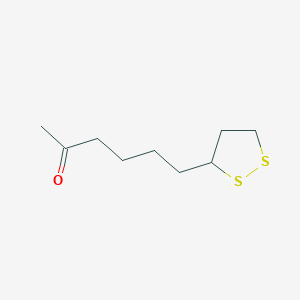

6-(1,2-Dithiolan-3-yl)hexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

643020-98-8 |

|---|---|

Molecular Formula |

C9H16OS2 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

6-(dithiolan-3-yl)hexan-2-one |

InChI |

InChI=1S/C9H16OS2/c1-8(10)4-2-3-5-9-6-7-11-12-9/h9H,2-7H2,1H3 |

InChI Key |

RDSXLEZBUWOKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCC1CCSS1 |

Origin of Product |

United States |

Chemical Identity and Structural Elucidation in Academic Context

Systematic Nomenclature and Common Academic Synonyms

The systematic IUPAC name for the compound is 6-(1,2-Dithiolan-3-yl)hexan-2-one . While this specific ketone derivative of lipoic acid is not extensively documented in mainstream chemical literature, related compounds are well-known. Alpha-lipoic acid itself is recognized by several synonyms, including thioctic acid, 1,2-dithiolane-3-pentanoic acid, and 6,8-dithiooctanoic acid. These alternative names are crucial for a comprehensive search of related chemical literature.

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms for Core Structure | Thioctic acid, Alpha-lipoic acid (ALA) |

| Molecular Formula | C9H16OS2 |

Structural Relationship to Alpha-Lipoic Acid and Analogues

This compound is a structural analogue of alpha-lipoic acid. The defining similarity is the presence of the 1,2-dithiolane (B1197483) ring attached to an aliphatic chain. The key difference lies in the terminal functional group of the side chain. Whereas alpha-lipoic acid possesses a carboxylic acid group, this compound features a ketone at the second position of the hexane (B92381) chain. This modification significantly alters the molecule's chemical properties and potential biological interactions.

The 1,2-dithiolane ring is a five-membered heterocyclic system containing a disulfide bond. This ring structure is of considerable interest in bioorganic and medicinal chemistry. The disulfide bond in the 1,2-dithiolane ring is strained, which contributes to its chemical reactivity. This reactivity is central to the biological activity of compounds containing this moiety, such as alpha-lipoic acid, which plays a vital role as a cofactor in mitochondrial dehydrogenase complexes rsc.orgnih.govwikipedia.org.

The biological significance of the 1,2-dithiolane ring is intrinsically linked to its ability to undergo reduction to a dithiol form, dihydrolipoic acid, which is a potent antioxidant rsc.orgnih.gov. This redox activity allows it to participate in various biochemical processes and to scavenge reactive oxygen species. The disulfide bond can be cleaved and reformed, a property that is crucial for its function in enzymatic reactions.

The presence of a ketone group at the 2-position of the hexane chain introduces a site of different chemical reactivity compared to the carboxylic acid in alpha-lipoic acid. The carbonyl group (C=O) of a ketone is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the reactivity of the ketone.

Ketones, including this compound, are susceptible to nucleophilic addition reactions. Common reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Addition of Grignard Reagents: Reaction with organometallic compounds such as Grignard reagents results in the formation of tertiary alcohols.

Formation of Imines and Enamines: Ketones react with primary and secondary amines, respectively, to form imines (Schiff bases) and enamines.

Aldol (B89426) Condensation: In the presence of an acid or base, ketones with an α-hydrogen can undergo aldol condensation to form β-hydroxy ketones ncert.nic.in.

The reactivity of the keto group in this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives for academic research.

Synthetic Pathways and Biogenesis of 6 1,2 Dithiolan 3 Yl Hexan 2 One

Chemical Synthesis Methodologies

The laboratory synthesis of 6-(1,2-Dithiolan-3-yl)hexan-2-one and related dithiolane-containing ketones involves specific strategies to construct the characteristic five-membered disulfide ring and the appended ketone functional group.

Multi-step Synthetic Approaches

While a direct synthetic route from bisnorlipoic acid to this compound is not extensively documented in publicly available literature, the synthesis of similar 2-carbonyl-1,3-dithiolanes provides a foundational understanding. A common strategy involves the reaction of 1,2-disulfenyl chlorides with aldehydes. acs.org This approach allows for the formation of the 1,3-dithiolane (B1216140) ring with a carbonyl group at the 2-position. For instance, the reaction of 1,2-ethanedisulfenyl chloride with various aldehydes yields 2-substituted 1,3-dithiolane-2-carboxaldehydes. acs.org Hydrolysis and decarboxylation of related keto ester dithiolanes can then lead to the corresponding 2-acetyl-1,3-dithiolanes. acs.org

The synthesis of dithiolanes often begins with the creation of a 1,3-dithiane (B146892) or 1,3-dithiolane from a carbonyl compound and a corresponding dithiol, such as 1,3-propanedithiol (B87085) or 1,2-ethanedithiol (B43112), in the presence of an acid catalyst. organic-chemistry.org These protected carbonyls can then undergo further reactions before the dithiolane or dithiane group is cleaved to regenerate the carbonyl. google.com

Specific Reagent Utilization in Laboratory Synthesis

The synthesis of dithiolane derivatives employs a range of specific reagents to achieve the desired transformations. Strong bases like n-butyllithium are used to deprotonate 1,3-dithiane, creating a carbanion that can then react with alkyl halides in an SN2 reaction to introduce alkyl substituents. youtube.com The subsequent hydrolysis to reveal the ketone functionality can be achieved using reagents such as mercury chloride in aqueous acid. youtube.com

The formation of the dithiolane ring itself can be accomplished by reacting a carbonyl compound with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org Chloramine-T has also been identified as a reagent capable of converting 1,3-oxathiolanes, 1,3-dithiolanes, and 1,3-dithianes back to their corresponding aldehydes or ketones under mild conditions. google.com

Biological Formation and Enzymatic Pathways

In biological systems, this compound is believed to arise from the metabolic breakdown of lipoic acid, a vital cofactor in mitochondrial energy production.

Derivation within the Beta-Oxidation Cascade of Lipoic Acid

The primary route for the metabolism of lipoic acid is through mitochondrial beta-oxidation. nih.gov This catabolic process systematically shortens the fatty acid side chain of lipoic acid by removing two-carbon units in the form of acetyl-CoA in each cycle. wikipedia.org The beta-oxidation of fatty acids involves a sequence of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, oxidation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-ketothiolase. wikipedia.orgaocs.org

Following oral administration, lipoic acid is extensively metabolized, with over 80% of the dose being excreted renally as various metabolites. nih.gov Studies have identified a total of 12 metabolites of lipoic acid, underscoring the significance of beta-oxidation in its degradation. nih.gov While this compound is not explicitly named as one of these major metabolites in all studies, its structure is consistent with a product of one or more cycles of lipoic acid beta-oxidation.

Precursor Metabolites: Focus on 3-Hydroxylipoic Acid

Within the beta-oxidation spiral, a key intermediate is the 3-hydroxyacyl-CoA derivative. wikipedia.orgaocs.org In the context of lipoic acid metabolism, this would correspond to 3-hydroxylipoic acid (in its CoA-activated form). This intermediate is formed by the action of enoyl-CoA hydratase on the product of the initial dehydrogenation step. aocs.org The subsequent oxidation of the hydroxyl group by 3-hydroxyacyl-CoA dehydrogenase generates a beta-ketoacyl-CoA intermediate. wikipedia.orgaocs.org It is the processing of this keto-intermediate that could potentially lead to the formation of ketone bodies or related ketone-containing metabolites like this compound, particularly under conditions of high fatty acid breakdown.

Metabolic Fates and Biotransformation Studies of 3 Ketolipoic Acid

In Vivo Metabolic Processing in Biological Systems

The in vivo metabolism of 3-Ketolipoic Acid is intrinsically linked to the biotransformation of its precursor, alpha-lipoic acid. Following its formation, 3-Ketolipoic Acid undergoes further enzymatic processing, primarily through catabolic pathways designed for fatty acid degradation.

The primary route for the breakdown of 3-Ketolipoic Acid is the mitochondrial beta-oxidation pathway, a cyclical process that shortens the fatty acid side chain by two carbons with each cycle. wikipedia.orgmicrobenotes.comlibretexts.org This pathway is a fundamental energy-yielding process for fatty acids. nih.govyoutube.com The catabolism of 3-Ketolipoic Acid, once it is activated to its coenzyme A (CoA) thioester, is presumed to follow the canonical four-step sequence of beta-oxidation:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the acyl-CoA chain, producing an enoyl-CoA derivative. wikipedia.orgmicrobenotes.comyoutube.com

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyacyl-CoA intermediate. wikipedia.orgmicrobenotes.comyoutube.com

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating a ketoacyl-CoA. wikipedia.orgmicrobenotes.comyoutube.com

Thiolysis: A thiolase enzyme cleaves the ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA that re-enters the beta-oxidation spiral. wikipedia.orgmicrobenotes.comyoutube.com

This entire process is facilitated by a group of enzymes with varying specificities for the chain length of the fatty acyl-CoA substrate. nih.govaocs.org The cycle repeats until the entire side chain of 3-Ketolipoic Acid is broken down into acetyl-CoA units, which can then enter the citric acid cycle for further energy production. libretexts.orgnih.gov

The sequential cleavage of two-carbon units from the side chain of 3-Ketolipoic Acid through beta-oxidation leads to the formation of shorter-chain metabolites. Research on the metabolism of alpha-lipoic acid has identified several such downstream products, which are also the expected metabolites of 3-Ketolipoic Acid. nih.gov

Bisnorlipoic Acid: This metabolite is formed after one cycle of beta-oxidation, resulting in a side chain that is two carbons shorter.

Tetranorlipoic Acid: Further beta-oxidation leads to the formation of tetranorlipoic acid, which has a side chain that is four carbons shorter than the original molecule. nih.gov

In addition to beta-oxidation, another significant metabolic pathway for lipoic acid and its metabolites is S-methylation of the dithiolane ring. nih.govnih.gov This process involves the reduction of the disulfide bond to form dihydrolipoic acid, followed by the enzymatic transfer of a methyl group, often from S-adenosylmethionine (SAM), to one or both of the sulfur atoms. nih.gov This results in the formation of methylated derivatives. Studies have shown that S-methylated beta-oxidation products are major circulating metabolites of alpha-lipoic acid. nih.gov

Comparative Metabolic Kinetics and Bioavailability Considerations in Research Models

Direct pharmacokinetic data for 3-Ketolipoic Acid is not extensively available. However, studies on its parent compound, alpha-lipoic acid, provide valuable insights into the likely absorption, distribution, metabolism, and excretion characteristics of its metabolites.

Research in both humans and rats has demonstrated that orally administered alpha-lipoic acid is rapidly absorbed. nih.govresearchgate.netmdpi.com The pharmacokinetic profile of ALA has been shown to be enantioselective, with the R-enantiomer exhibiting higher plasma concentrations and area under the curve (AUC) values after oral administration in rats. researchgate.netmdpi.com

Below is a data table summarizing the pharmacokinetic parameters of R- and S-alpha-lipoic acid after oral and intravenous administration of a racemic mixture to rats. This data provides a comparative basis for understanding the potential kinetics of its metabolites.

Pharmacokinetic Parameters of α-Lipoic Acid Enantiomers in Rats

| Parameter | Administration Route | R-α-Lipoic Acid (Mean ± SD) | S-α-Lipoic Acid (Mean ± SD) |

|---|---|---|---|

| Cmax (µg/mL) | Oral | 2.0 ± 0.6 | 1.6 ± 0.4 |

| AUC (µg·min/mL) | Oral | 101.3 ± 27.6 | 80.1 ± 19.5 |

| C0 (µg/mL) | Intravenous | 11.4 ± 3.6 | 10.9 ± 3.2 |

| AUC (µg·min/mL) | Intravenous | 124.7 ± 15.1 | 126.9 ± 18.2 |

| T1/2 (min) | Intravenous | 10.9 ± 1.1 | 12.2 ± 2.3 |

Studies in humans have also investigated the bioavailability of different oral formulations of racemic alpha-lipoic acid. These studies show rapid absorption with time to maximum concentration (Tmax) values typically occurring within an hour of administration. nih.gov The bioavailability, however, can be influenced by the formulation.

Pharmacokinetic Parameters of R-(+)-α-Lipoic Acid After Oral Administration of Different Formulations in Humans

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) |

|---|---|---|---|

| Oral Solution (600 mg) | 185.3 ± 136.0 | 0.33 | 126.1 ± 60.1 |

| Tablets (3 x 200 mg) | 67.0 ± 32.5 | 0.33 | 99.6 ± 47.7 |

| Tablets (2 x 300 mg) | 76.5 ± 51.5 | 0.42 | 100.0 ± 44.9 |

| Tablet (1 x 600 mg) | 79.4 ± 61.9 | 0.50 | 81.2 ± 38.3 |

Given that 3-Ketolipoic Acid is a metabolite, its bioavailability is inherently dependent on the absorption and first-pass metabolism of its parent compound, alpha-lipoic acid. The rapid metabolism of ALA suggests that its metabolites, including 3-Ketolipoic Acid, would appear in circulation relatively quickly after ALA administration.

Advanced Analytical Techniques for 3 Ketolipoic Acid Research

Chromatographic Separations for Complex Biological Matrices

Chromatographic techniques are fundamental for isolating 3-Ketolipoic Acid from the myriad of other molecules present in biological samples such as plasma, urine, and tissue extracts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful tool for the analysis of non-volatile and thermally unstable compounds like 3-Ketolipoic Acid. Reversed-phase (RP) HPLC is a commonly employed mode for separating such organic acids from biological matrices. acs.orgsielc.com

Key aspects of HPLC applications for 3-Ketolipoic Acid research include:

Stationary Phases: C18 columns are widely used due to their hydrophobicity, which allows for effective retention and separation of moderately non-polar compounds like 3-Ketolipoic Acid from the aqueous environment of the mobile phase. researchgate.net

Mobile Phases: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with a low pH maintained by an acid like phosphoric or formic acid. acs.orgsielc.com This ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good resolution.

Detection: While UV detection is possible for compounds with a chromophore, the sensitivity for keto acids can be low. researchgate.net To enhance detection, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag to the molecule. For instance, methods developed for the related compound, α-lipoic acid, involve reduction of the dithiolane ring followed by derivatization of the resulting thiol groups. nih.gov A similar strategy could be adapted for 3-Ketolipoic Acid.

Table 1: Example HPLC Parameters for Analysis of Related Keto and Lipoic Acids

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and water (acidified) | acs.orgsielc.com |

| Detection | UV (e.g., 210 nm for carboxyl group) or after derivatization | researchgate.netnih.gov |

| Derivatization | Reduction and tagging of thiol groups | nih.gov |

Gas Chromatography (GC) Methodologies

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since 3-Ketolipoic Acid is a non-volatile keto acid, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. mdpi.comsigmaaldrich.com

Common derivatization strategies for keto acids in GC include:

Methoximation: This step converts the ketone group into an oxime, which is more stable and less prone to isomerization. youtube.com This is particularly important for α-keto acids to prevent decarboxylation. youtube.com

Silylation: Following methoximation, the carboxylic acid and any hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) esters and ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comyoutube.com This process replaces active hydrogens, significantly increasing the volatility of the analyte. sigmaaldrich.com

The resulting derivatized 3-Ketolipoic Acid can then be separated on a non-polar or medium-polarity capillary GC column and detected with high sensitivity.

Table 2: Common Derivatization Reagents for GC Analysis of Keto Acids

| Derivatization Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine | Stabilizes ketone group, prevents isomerization | youtube.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by replacing active hydrogens | sigmaaldrich.comyoutube.com |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering unparalleled sensitivity and selectivity for the detection and structural elucidation of compounds like 3-Ketolipoic Acid. It is most powerfully employed when coupled with a chromatographic separation technique.

GC-MS and LC-MS/MS for Structural Confirmation and Quantification

Both GC-MS and LC-MS/MS are central to the analysis of 3-Ketolipoic Acid in biological samples.

GC-MS: Following separation by GC, the derivatized 3-Ketolipoic Acid enters the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of the compound by matching against spectral libraries. nih.gov For quantification, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific fragment ions of the analyte, thereby increasing sensitivity and reducing chemical noise.

LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low-abundance metabolites in complex matrices. nih.gov For 3-Ketolipoic Acid analysis, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces a protonated or deprotonated molecular ion. In tandem MS, this parent ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is extremely specific and allows for accurate quantification even in the presence of co-eluting compounds. youtube.com Derivatization can also be used in LC-MS/MS to enhance ionization efficiency and thus sensitivity. mdpi.com

Electrochemical Detection in Redox-Active Compound Analysis

The 1,2-dithiolane (B1197483) ring in 3-Ketolipoic Acid is a redox-active moiety, making it amenable to electrochemical detection (ECD). researchgate.netnih.gov When coupled with HPLC, ECD offers a highly sensitive and selective method for detecting compounds that can be oxidized or reduced.

For 3-Ketolipoic Acid, the dithiolane ring can be electrochemically oxidized at a specific potential. An electrochemical detector measures the current generated by this redox reaction, which is directly proportional to the concentration of the analyte. This technique has been successfully applied to the analysis of α-lipoic acid and its reduced form, dihydrolipoic acid. thermofisher.comnih.gov The specificity of ECD arises from the fact that only compounds that are electroactive at the applied potential will be detected, which can significantly reduce background noise from complex biological samples. Various electrode materials, including glassy carbon and boron-doped diamond, have been used for the analysis of lipoic acid and could be adapted for 3-Ketolipoic Acid. researchgate.netresearchgate.net

Sample Preparation Strategies for Metabolomic Profiling

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. For metabolomic profiling of 3-Ketolipoic Acid, several strategies can be employed. nih.gov

Protein Precipitation: For plasma or serum samples, a common first step is to remove proteins, which can interfere with the analysis and damage chromatographic columns. This is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, followed by centrifugation to pellet the precipitated proteins. nih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquid phases. For 3-Ketolipoic Acid, after protein precipitation, an organic solvent could be used to extract the compound from the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique that uses a solid sorbent to retain the analyte or the interferences. For 3-Ketolipoic Acid, a reversed-phase or ion-exchange sorbent could be used to isolate it from the sample matrix.

Quenching of Metabolism: For cellular or tissue metabolomics, it is crucial to rapidly halt all enzymatic activity to get an accurate snapshot of the metabolic state. youtube.com This is often achieved by snap-freezing the sample in liquid nitrogen and then extracting the metabolites with a cold solvent mixture, such as methanol/water. youtube.com

The choice of sample preparation method will depend on the biological matrix, the concentration of the analyte, and the analytical technique to be used. A validated and reproducible sample preparation protocol is essential for reliable metabolomic profiling. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 6-(1,2-Dithiolan-3-yl)hexan-2-one | 3-Ketolipoic Acid |

| α-Lipoic Acid | Lipoic acid, 1,2-Dithiolane-3-pentanoic acid |

| Dihydrolipoic acid | DHLA |

| Acetonitrile | MeCN |

| Phosphoric acid | |

| Formic acid | |

| Methoxyamine hydrochloride | MeOx |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Trichloroacetic acid | TCA |

Derivatization Techniques for Enhanced Volatility and Detection

Derivatization is a critical step in the analysis of many metabolites, including keto acids like 3-Ketolipoic Acid, especially when using gas chromatography-mass spectrometry (GC-MS). The primary goals of derivatization are to increase the analyte's volatility, improve its thermal stability, and enhance its detection signal. sigmaaldrich.commtoz-biolabs.com For 3-Ketolipoic Acid, the ketone functional group is the primary target for these chemical modifications.

A common and effective strategy for derivatizing keto acids involves a two-step process: methoximation followed by silylation. youtube.com

Methoximation: This initial step specifically targets the ketone group. The sample is treated with a methoximating reagent, such as Methoxyamine hydrochloride (MeOx) in a solvent like pyridine. This reaction converts the keto group into a methoxime derivative. The primary purpose of this step is to protect the ketone group and prevent tautomerization (the migration of a proton accompanied by a switch of a single bond and adjacent double bond), which could otherwise lead to the formation of multiple derivatives and complicate analysis. youtube.com This is particularly important for stabilizing α-keto acids to prevent decarboxylation. youtube.com

Silylation: Following methoximation, a silylating reagent is introduced to react with any other active hydrogen atoms in the molecule, although in the case of 3-Ketolipoic Acid, the primary target has already been addressed. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. mtoz-biolabs.com Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, which significantly increases the molecule's volatility and makes it suitable for GC-MS analysis. youtube.comresearchgate.net

For liquid chromatography-mass spectrometry (LC-MS) analysis, different derivatization strategies are employed to enhance ionization efficiency and chromatographic retention. One such reagent is O-benzylhydroxylamine, which has been successfully used for the analysis of ketone bodies and short-chain fatty acids. nih.govresearchgate.net This reagent reacts with the keto group to form a derivative that improves performance in LC-MS/MS analysis, offering superior reaction time and separation of isomers. nih.gov Another approach, particularly for α-keto acids, involves derivatization with o-phenylenediamine (B120857) to create highly fluorescent quinoxaline (B1680401) derivatives, which can then be detected with high sensitivity using HPLC with fluorescence detection. jst.go.jp

Interactive Table: Derivatization Reagents for Keto Acid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| Methoxyamine hydrochloride (MeOx) followed by MSTFA | Ketone | GC-MS | Stabilizes keto group, prevents tautomerization, increases volatility. youtube.com |

| O-benzylhydroxylamine | Ketone | LC-MS/MS | Improves sensitivity, allows for better isomeric separation. nih.gov |

| o-phenylenediamine (OPD) | α-Keto Acid | HPLC-Fluorescence | Forms a highly fluorescent derivative for sensitive detection. jst.go.jp |

Extraction and Purification Protocols for Biological Samples

The extraction and purification of 3-Ketolipoic Acid from complex biological samples like plasma, serum, urine, or tissue homogenates is a critical prerequisite for accurate analysis. researchgate.netresearchgate.net The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts, which can suppress the analytical signal or damage instrumentation. nih.gov

A widely used method for extracting small metabolites, including ketone bodies, is protein precipitation followed by liquid-liquid extraction (LLE) . researchgate.netnih.gov This typically involves:

Protein Precipitation: A cold organic solvent, such as a mixture of acetonitrile and methanol, is added to the biological sample (e.g., serum). researchgate.net This denatures and precipitates the majority of the proteins.

Centrifugation: The sample is then centrifuged at high speed and low temperature to pellet the precipitated proteins. researchgate.net

Supernatant Collection: The resulting supernatant, which contains the smaller metabolites including 3-Ketolipoic Acid, is carefully collected.

For further purification, a liquid-liquid extraction can be performed. In a method developed for short-chain fatty acids and ketone bodies, after derivatization in an aqueous-organic medium, an extraction is performed, which avoids the need for a volatile solvent evaporation step that could lead to the loss of the analyte. nih.gov

Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup. SPE cartridges can selectively retain the analyte of interest while allowing interfering compounds to be washed away. However, the choice of sorbent and elution solvents must be carefully optimized to ensure high recovery of the target compound. For instance, in the analysis of other compounds, it has been shown that high concentrations of competing molecules like amino acids in the sample matrix can lead to reduced recovery from SPE cartridges. nih.gov

The stability of the analyte during the extraction process is also a key consideration. For some keto acids, such as acetoacetate, decomposition can occur relatively quickly at room temperature in extraction solutions. nih.gov Therefore, performing extraction steps at low temperatures (e.g., 4°C) and analyzing samples promptly is crucial for obtaining accurate quantitative results. researchgate.netnih.gov

Interactive Table: Comparison of Extraction Techniques for Keto Acids

| Technique | Principle | Advantages | Common Application |

| Protein Precipitation | Use of organic solvents (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and effective for initial cleanup. researchgate.net | Extraction of ketone bodies from serum or plasma. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for separating compounds based on polarity. nih.gov | Used in conjunction with derivatization for ketone body analysis. nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent followed by elution. | High selectivity and concentration factor; can remove specific interferences. nih.gov | Purification of analytes from complex matrices like urine or tissue extracts. nih.gov |

Spectroscopic Characterization and Computational Modeling of 6 1,2 Dithiolan 3 Yl Hexan 2 One

Spectroscopic Analysis for Molecular Structure and Properties

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of chemical compounds. For 6-(1,2-Dithiolan-3-yl)hexan-2-one, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy would provide a complete picture of its atomic connectivity, functional groups, and potential for radical formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in the dithiolane ring and the hexanone chain. The protons on the 1,2-dithiolane (B1197483) ring are expected to appear in a complex pattern due to spin-spin coupling and the puckered, non-planar nature of the ring. Based on data for similar 1,2-dithiolane derivatives, the methine proton at the C3 position of the dithiolane ring is expected to resonate in the region of 2.9-3.5 ppm. researchgate.net The methylene (B1212753) protons within the ring would likely show distinct signals between 1.8 and 2.5 ppm. researchgate.net

The protons of the hexan-2-one chain would show more predictable patterns. The methyl protons of the acetyl group (position 1) would appear as a sharp singlet around 2.1 ppm. fiveable.melibretexts.org The methylene protons adjacent to the carbonyl group (position 3) would be deshielded and expected to resonate around 2.4 ppm. libretexts.org The other methylene groups in the chain (positions 4 and 5) would appear as multiplets in the 1.2-1.7 ppm range. inflibnet.ac.in

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ketone is the most deshielded and would appear at a characteristic chemical shift between 200 and 210 ppm. fiveable.me The carbons of the 1,2-dithiolane ring are expected in the range of 30-60 ppm. rsc.org The methyl carbon of the acetyl group would be found at approximately 30 ppm. oregonstate.edu The remaining methylene carbons of the hexyl chain would resonate between 20 and 40 ppm. oregonstate.edunih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| C1 (-CH₃) | ~2.1 (s) | ~30 |

| C2 (C=O) | - | ~208 |

| C3 (-CH₂-) | ~2.4 (t) | ~43 |

| C4 (-CH₂-) | ~1.6 (m) | ~24 |

| C5 (-CH₂-) | ~1.4 (m) | ~29 |

| C6 (-CH₂-) | ~1.7 (m) | ~35 |

| Dithiolane C3' (-CH-) | ~3.2 (m) | ~56 |

| Dithiolane C4' (-CH₂-) | ~2.0 (m) | ~38 |

| Dithiolane C5' (-CH₂-) | ~2.3 (m) | ~40 |

(Note: s = singlet, t = triplet, m = multiplet. These are predicted values and may vary based on solvent and experimental conditions.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretch of the ketone group, expected in the region of 1715 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹. libretexts.org The disulfide (S-S) bond in the 1,2-dithiolane ring gives a weak absorption in the far IR region, typically between 480 and 510 cm⁻¹, which can be observed using Raman spectroscopy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within a molecule. The 1,2-dithiolane ring possesses a characteristic weak absorption in the UV region, typically around 330 nm. rsc.orgescholarship.org This absorption is attributed to the n-σ* transition of the disulfide bond and is sensitive to the CSSC dihedral angle and ring strain. nih.gov The ketone carbonyl group exhibits a weak n-π* transition at approximately 270-290 nm.

Interactive Data Table: Key IR and UV-Vis Absorption Data

| Functional Group | IR Absorption (cm⁻¹) | UV-Vis Absorption (nm) |

| Ketone (C=O) | ~1715 (strong) | ~270-290 (weak, n-π) |

| Alkyl (C-H) | ~2850-3000 (medium to strong) | - |

| Disulfide (S-S) | ~480-510 (weak, Raman) | ~330 (weak, n-σ) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study species with unpaired electrons, such as radicals. The 1,2-dithiolane ring can undergo homolytic cleavage of the S-S bond upon exposure to heat or light, leading to the formation of a diradical species. escholarship.org EPR spectroscopy would be instrumental in detecting and characterizing such radicals, providing information about their structure and electronic environment. While no specific EPR data exists for this compound, studies on similar dithiolane derivatives have shown the formation of sulfur-centered radicals upon irradiation. escholarship.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a theoretical framework to understand the structure, properties, and reactivity of molecules at an atomic level, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. nih.govrsc.org These calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. acs.org Furthermore, they can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and UV-Vis absorption spectrum. nih.gov The calculated ring strain of the 1,2-dithiolane ring can also be correlated with its stability and reactivity. nih.gov

Modeling of Molecular Interactions and Reactivity

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the flexible hexanone chain and its interplay with the constrained dithiolane ring. researchgate.net These simulations can reveal the preferred conformations of the molecule in different environments and provide insights into its interactions with other molecules or surfaces. Modeling the reactivity of the disulfide bond, for instance, its susceptibility to reduction or oxidation, can be achieved through computational methods that simulate reaction pathways and transition states. escholarship.org This would be particularly relevant for understanding the potential antioxidant properties of this compound, a known characteristic of many 1,2-dithiolane derivatives. nih.gov

Biological Roles and Mechanistic Investigations of 3 Ketolipoic Acid

Contribution to Antioxidant Defense Systems

The antioxidant capability of 3-Ketolipoic Acid is intrinsically linked to its parent compound, lipoic acid (LA). The antioxidant actions of LA are multifaceted, involving direct scavenging of reactive species and indirect effects through metal chelation and interaction with other antioxidants. nih.govpatsnap.com As a metabolite, 3-Ketolipoic Acid participates in this complex defense network.

Radical Scavenging Capabilities

While direct experimental studies on the radical scavenging activity of 3-Ketolipoic Acid are not extensively detailed in the literature, its chemical structure provides a strong basis for its potential in this regard. The defining feature is the 1,2-dithiolane (B1197483) ring, a strained five-membered cyclic disulfide. This ring is shared with lipoic acid and its reduced form, dihydrolipoic acid (DHLA), which are recognized as potent scavengers of a wide array of reactive oxygen species (ROS). miloa.eunih.gov

Metal Chelation Properties and Redox Modulation

The ability to chelate metal ions is a critical component of antioxidant defense, as transition metals like iron and copper can catalyze the formation of highly damaging free radicals. patsnap.com Both lipoic acid and DHLA have demonstrated significant metal-chelating properties. nih.gov Lipoic acid is known to chelate ferrous (Fe2+) and cupric (Cu2+) ions, while DHLA can also chelate cadmium (Cd2+). nih.gov

This chelation is attributed to the dithiol group in DHLA and the disulfide bond in lipoic acid. Given that 3-Ketolipoic Acid possesses the same 1,2-dithiolane ring, it is expected to share these metal-binding capabilities. By sequestering pro-oxidant metal ions, 3-Ketolipoic Acid can help prevent the initiation of oxidative chain reactions, thereby protecting cellular components from damage.

Furthermore, the lipoic acid/DHLA couple acts as a powerful redox system. miloa.eu The interconversion between the oxidized (lipoic acid) and reduced (DHLA) forms allows it to participate in various redox reactions, influencing the cellular redox state and modulating the function of proteins sensitive to redox changes. nih.gov As a metabolite within this pathway, 3-Ketolipoic Acid is an integral part of this redox-modulating network.

Table 1: Antioxidant Properties of Lipoic Acid and Related Dithiolane Compounds

| Property | Active Form(s) | Target Species/Ions | Reference |

|---|---|---|---|

| Radical Scavenging | Lipoic Acid, Dihydrolipoic Acid | Hydroxyl radicals, Superoxide radicals, Peroxyl radicals, Singlet oxygen | nih.gov |

| Metal Chelation | Lipoic Acid, Dihydrolipoic Acid | Fe²⁺, Cu²⁺, Cd²⁺ | nih.govpatsnap.com |

| Redox Modulation | Lipoic Acid/DHLA couple | Cellular redox-sensitive proteins and pathways | miloa.eunih.gov |

Interaction with Endogenous Antioxidant Networks

A key aspect of the antioxidant function of the lipoic acid system is its ability to interact with and regenerate other endogenous antioxidants. nih.gov DHLA is capable of regenerating ascorbic acid (Vitamin C) from its oxidized state and can also contribute to the recycling of α-tocopherol (Vitamin E), often referred to as the "antioxidant of antioxidants". nih.govmdpi.com

Moreover, the lipoic acid system is closely linked with the glutathione (B108866) and thioredoxin pathways, two major cellular antioxidant systems. nih.govnih.gov DHLA can increase cellular levels of glutathione (GSH) by facilitating the uptake of cystine, a precursor for GSH synthesis. nih.gov Research has also shown that DHLA, along with thioredoxin, is required for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase to produce hydrogen sulfide, a signaling molecule with cytoprotective effects. nih.govresearchgate.net As a product of lipoic acid metabolism, 3-Ketolipoic Acid is part of the metabolic flux that influences the status of these critical antioxidant networks.

Participation in Cellular Metabolism and Energy Homeostasis

Lipoic acid is essential for aerobic metabolism, serving as a covalently bound cofactor for key mitochondrial enzyme complexes that play a central role in cellular energy production. nih.govwikipedia.org The metabolism of lipoic acid itself, which leads to the formation of 3-Ketolipoic Acid, is intertwined with major metabolic pathways. miloa.eu

Interplay with Fatty Acid Oxidation Pathways

Fatty acid β-oxidation is the primary mitochondrial process for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. aocs.orglibretexts.org The catabolism of lipoic acid follows a similar path. Lipoic acid is degraded via β-oxidation of its pentanoic acid side chain, leading to the formation of shorter-chain metabolites. wikipedia.org

The structure of 3-Ketolipoic Acid, specifically "hexan-2-one," indicates it is a ketone-containing derivative. Its formation from lipoic acid suggests a metabolic process that mirrors aspects of fatty acid oxidation, where a ketone group is introduced before cleavage. This positions 3-Ketolipoic Acid as a specific intermediate in the breakdown of lipoic acid, linking the metabolism of this vital cofactor directly to the fundamental machinery of fatty acid catabolism and cellular energy regulation. nih.govnih.gov

Potential as a Key Intermediate in Keto Acid Metabolism

Keto acids are organic compounds containing both a carboxylic acid and a ketone group. They are crucial intermediates in the metabolism of carbohydrates, fats, and amino acids. nih.govnih.gov Lipoic acid is an indispensable cofactor for several 2-ketoacid dehydrogenase complexes that catalyze the oxidative decarboxylation of various keto acids: nih.govoregonstate.edu

Pyruvate (B1213749) Dehydrogenase Complex: Converts pyruvate to acetyl-CoA.

α-Ketoglutarate Dehydrogenase Complex: A key enzyme in the citric acid cycle.

Branched-Chain α-Keto Acid Dehydrogenase Complex: Involved in the catabolism of branched-chain amino acids.

The fact that lipoic acid is catabolized into a keto acid—3-Ketolipoic Acid—is significant. It suggests that the breakdown pathway of lipoic acid feeds into the broader network of keto acid metabolism. This could imply that 3-Ketolipoic Acid might serve as a substrate for other metabolic enzymes or act as a signaling molecule within these pathways, potentially influencing energy balance and fuel selection in the cell. nih.govoregonstate.education

Table 2: Role of Lipoic Acid and its Metabolites in Cellular Metabolism

| Metabolic Process | Key Function | Relevant Enzyme Complexes | Reference |

|---|---|---|---|

| Energy Metabolism | Essential cofactor for oxidative decarboxylation | Pyruvate Dehydrogenase, α-Ketoglutarate Dehydrogenase, Branched-Chain α-Keto Acid Dehydrogenase | nih.govwikipedia.orgoregonstate.edu |

| Fatty Acid Oxidation | Lipoic acid catabolism mirrors β-oxidation pathways | Acyl-CoA Dehydrogenase and related enzymes | wikipedia.orglibretexts.orglibretexts.org |

| Keto Acid Metabolism | Serves as a cofactor; is metabolized into a keto acid intermediate (3-Ketolipoic Acid) | 2-Oxo Acid Dehydrogenases | nih.govnih.govoregonstate.education |

Enzymatic Interactions and Biochemical Transformations of 3-Ketolipoic Acid

The study of 3-ketolipoic acid, scientifically known as 6-(1,2-dithiolan-3-yl)hexan-2-one, within enzymatic systems is primarily centered on its potential role as an intermediate or substrate analog in metabolic pathways involving α-lipoic acid. While direct enzymatic studies on 3-ketolipoic acid are not extensively documented, its structural similarity to key metabolic molecules allows for informed hypotheses regarding its biochemical transformations.

Substrate or Product in Specific Enzymatic Reactions

Although 3-ketolipoic acid is not a primary metabolite, its structural features suggest potential interactions with enzymes of the lipoic acid metabolic pathway, particularly in salvage and modification reactions. The enzymes responsible for lipoic acid metabolism, such as lipoate-protein ligases, have demonstrated a degree of substrate flexibility, accepting analogs of lipoic acid.

Lipoate-protein ligase A (LplA) from Escherichia coli, for instance, is known to utilize octanoic acid and other lipoic acid analogs for the post-translational modification of its target proteins. nih.gov This promiscuity suggests that 3-ketolipoic acid, as a ketone derivative of a fatty acid, could potentially serve as a substrate for similar ligases or other enzymes involved in fatty acid metabolism. The transformation would likely involve either the modification of the dithiolane ring or the reduction of the ketone group.

In organisms like Staphylococcus aureus, the lipoic acid salvage pathway involves two distinct lipoate-protein ligases, LplA1 and LplA2, which exhibit differential specificities for their substrates and protein targets. nih.gov Such specialized systems for utilizing environmental lipoic acid and its analogs further support the possibility of 3-ketolipoic acid entering cellular metabolism, where it could be acted upon by these or other enzymes with broad substrate acceptance.

Table 1: Examples of Substrate Analogs Utilized by Lipoic Acid Pathway Enzymes

| Enzyme | Organism | Substrate Analog(s) | Potential Implication for 3-Ketolipoic Acid |

| Lipoate-Protein Ligase A (LplA) | Escherichia coli | Octanoic acid, other lipoic acid analogs nih.gov | Could potentially be recognized and activated by LplA or similar ligases. |

| Lipoate-Protein Ligase 2 (LplA2) | Staphylococcus aureus | Lipoic acid analogs nih.gov | May serve as a substrate, leading to its attachment to dehydrogenase complexes. |

It is conceivable that 3-ketolipoic acid could be a substrate for enzymes that degrade or modify fatty acids. For example, a 3-ketoacyl-CoA thiolase could potentially act on a CoA-activated form of 3-ketolipoic acid, though this remains speculative without direct experimental evidence.

Stereochemical Considerations in Enzymatic Processes

The presence of a ketone group at the 2-position of the hexanoyl chain introduces a prochiral center into 3-ketolipoic acid. Enzymatic reduction of this ketone would result in the formation of a secondary alcohol, 6-(1,2-dithiolan-3-yl)hexan-2-ol, with a new chiral center at the C-2 position. Such reductions, catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases, are typically highly stereoselective.

The stereochemical outcome of such a reaction would be dictated by the specific enzyme involved. For instance, many ADHs follow Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the enzyme's preference for delivering a hydride to one face of the carbonyl. The (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum is known to catalyze the enantioselective reduction of various prochiral ketones to their corresponding (S)-alcohols. nih.gov Conversely, other ADHs exhibit opposite stereoselectivity, producing (R)-alcohols.

The reduction of β-keto esters, which share a similar structural motif with 3-ketolipoic acid, has been extensively studied. For example, the (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 demonstrates the ability to reduce β-ketoesters with high stereoselectivity. rsc.orgrsc.org This provides a strong precedent for the likely stereospecific enzymatic reduction of 3-ketolipoic acid.

Table 2: Stereoselectivity of Representative Ketone and β-Keto Ester Reducing Enzymes

| Enzyme | Source Organism | Substrate Type | Stereochemical Outcome |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatoleum aromaticum | Prochiral ketones nih.gov | Predominantly (S)-alcohols nih.gov |

| (S)-3-hydroxybutyryl-CoA dehydrogenase (Tt27-HBDH) | Thermus thermophilus HB27 | β-ketoesters rsc.orgrsc.org | (S)-β-hydroxyesters rsc.orgrsc.org |

| Candida antarctica lipase (B570770) B (CAL-B) | Candida antarctica | Racemic ethyl 3-hydroxybutyrate | Kinetic resolution to yield (R)-3-hydroxybutyl (R)-3-hydroxybutyrate mdpi.com |

Given these examples, it is highly probable that if 3-ketolipoic acid were to undergo enzymatic reduction in a biological system, the reaction would be stereoselective, yielding predominantly one of the two possible enantiomers of 6-(1,2-dithiolan-3-yl)hexan-2-ol. The specific stereoisomer produced would depend entirely on the enzyme catalyzing the transformation.

Structure Activity Relationship Studies and Derivative Research

Investigation of Functional Analogues and Metabolites

While direct metabolic studies on 6-(1,2-dithiolan-3-yl)hexan-2-one are not extensively documented, the metabolism of analogous 1,2-dithiolane-containing compounds, such as α-lipoic acid, provides significant insights. The primary metabolic pathway for α-lipoic acid is β-oxidation of its carboxylic acid side chain. This process shortens the side chain, leading to metabolites like bisnorlipoic acid and tetranorlipoic acid natural-necessity.com. It is hypothesized that this compound undergoes a similar metabolic fate, with the hexan-2-one side chain being enzymatically degraded.

In addition to side-chain degradation, the 1,2-dithiolane (B1197483) ring itself can be metabolized. This can involve reduction of the disulfide bond to form a dihydrolipoic acid analogue, followed by S-methylation natural-necessity.com. The resulting methyl sulfides can then be further oxidized to sulfoxides natural-necessity.com. Understanding these metabolic transformations is key to predicting the in vivo activity and clearance of this compound and its derivatives.

Functional analogues of 1,2-dithiolane compounds have been synthesized to explore their biological activities. For instance, the replacement of the amide group in some chroman derivatives with a 1,2,4-oxadiazole or 1,2,3-triazole moiety has been shown to significantly improve neuroprotective activity against glutamate-induced oxidative stress nih.gov. This suggests that modifications to the side chain of this compound could modulate its biological effects.

| Compound/Metabolite | Key Structural Feature | Potential Metabolic Pathway |

| This compound | 1,2-Dithiolane ring with a hexan-2-one side chain | β-oxidation of the side chain, reduction and S-methylation of the dithiolane ring |

| α-Lipoic acid | 1,2-Dithiolane ring with a pentanoic acid side chain | β-oxidation, reduction, S-methylation |

| Bisnorlipoic acid | Shortened side chain (by 2 carbons) | β-oxidation product of α-lipoic acid |

| Tetranorlipoic acid | Shortened side chain (by 4 carbons) | β-oxidation product of α-lipoic acid |

| Dihydrolipoic acid analogue | Reduced 1,2-dithiolane ring (dithiol) | Reduction of the disulfide bond |

Design and Synthesis of Novel Derivatives for Research Applications

The synthesis of novel derivatives of 1,2-dithiolane compounds is a vibrant area of research, aimed at creating tools for studying biological processes and developing compounds with enhanced or novel activities.

Structural modifications of molecules containing a 1,2-dithiolane ring are often focused on improving their antioxidant or other biological activities. For phenolic antioxidants, increasing the number of hydroxyl groups or adding a carbon chain between a phenyl ring and a carboxyl group can enhance activity mdpi.com. While this compound is not a phenolic compound, these principles of modifying functional groups to alter electronic and steric properties are broadly applicable.

For 1,2-dithiolane derivatives, research has shown that the introduction of nitrogen-containing heterocycles can strongly influence their biological properties. For example, the neuroprotective activity of certain chroman derivatives is significantly affected by the nature of the heterocyclic ring attached nih.gov. Similarly, modifications to the hexan-2-one side chain of this compound, such as the introduction of different functional groups or ring systems, could lead to derivatives with enhanced biological profiles. The reactivity of the 1,2-dithiolane ring itself can also be tuned by the careful design of substituents, affecting its stereoelectronic properties and stability rsc.org.

| Modification Strategy | Rationale | Potential Effect on this compound |

| Introduction of nitrogen heterocycles | Modulate biological activity and physicochemical properties | Enhanced or altered biological activity |

| Alteration of the hexan-2-one side chain | Improve target specificity and potency | Modified pharmacokinetic and pharmacodynamic properties |

| Substitution on the 1,2-dithiolane ring | Tune the reactivity of the disulfide bond | Altered redox potential and stability |

The use of deuterium-labeled compounds is a powerful tool in metabolic research. The replacement of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer biological half-life and altered metabolic profile of a drug, which is a strategy used in the development of deuterated drugs nih.gov.

The synthesis of deuterated analogues of this compound would be invaluable for elucidating its metabolic pathways. Methodologies for the controlled deuteration of fatty acids have been developed, which could be adapted for the synthesis of a deuterated hexan-2-one side chain nih.gov. These methods often utilize deuterium sources like D₂O in the presence of a catalyst to achieve site-selective deuteration nih.gov. Such deuterated standards would allow for precise tracking and quantification of the parent compound and its metabolites in biological samples using techniques like mass spectrometry.

| Deuteration Approach | Description | Application for this compound |

| Catalytic Hydrogen-Isotope Exchange | Use of a catalyst (e.g., palladium) and a deuterium source (e.g., D₂O) to replace specific hydrogens with deuterium. | Site-selective deuteration of the hexan-2-one side chain for metabolic tracing. |

| Synthesis from Deuterated Precursors | Incorporating deuterium-containing building blocks during the chemical synthesis of the molecule. | Preparation of specifically labeled isotopologues for mechanistic studies. |

Emerging Research Avenues and Future Perspectives

Elucidating Novel Biological Functions and Signaling Pathways

The 1,2-dithiolane (B1197483) ring is a redox-active functional group, capable of undergoing reduction-oxidation reactions that can critically impact cellular processes. A primary avenue for future research will be to unravel the specific biological functions and signaling pathways modulated by "6-(1,2-Dithiolan-3-yl)hexan-2-one."

Detailed Research Findings:

Naturally occurring 1,2-dithiolanes like lipoic acid are known to be essential cofactors in metabolic enzymes and to possess antioxidant properties. wikipedia.org The strained disulfide bond in the five-membered ring of 1,2-dithiolane gives it a higher reduction potential compared to linear disulfides, making it a potent modulator of the cellular redox environment. nih.gov Research on other dithiolane derivatives has shown their ability to interact with and modulate the activity of key signaling proteins that contain reactive cysteine residues. acs.org

Future studies should focus on identifying the protein targets of "this compound." Given its structure, it is plausible that it could interact with proteins involved in redox signaling pathways, such as those regulated by reactive oxygen species (ROS). nih.govyoutube.com The cellular redox system is a complex network of metabolites and enzymes that control a wide array of cellular functions, and compounds that can perturb this balance are of significant interest. nih.govnih.gov The elucidation of how this specific dithiolane derivative influences these pathways could reveal novel therapeutic targets for diseases associated with oxidative stress. nih.gov

Advanced Methodologies for High-Throughput Analysis and Systems Biology Integration

To accelerate the discovery of the biological roles of "this compound," advanced high-throughput screening (HTS) methodologies are essential.

Detailed Research Findings:

Recent advancements have led to the development of fluorescent probes and HTS assays specifically designed to identify thiol-reactive compounds from large chemical libraries. nih.govnih.govresearchgate.net These assays can rapidly assess the reactivity of compounds like "this compound" towards thiols, providing a preliminary screen for potential biological activity. For instance, a fluorescence-based HTS assay was successfully used to screen the Tox21 10K chemical library for thiol-reactive compounds, demonstrating the feasibility of large-scale screening efforts. nih.gov Another approach, ALARM NMR, allows for the detection of reactive false-positive hits in HTS campaigns by observing covalent adduct formation with protein thiol groups. acs.org

Integrating the data from such screens with systems biology approaches will provide a comprehensive understanding of the compound's effects. nih.gov Systems biology allows for the analysis of complex interactions within biological systems, moving beyond a one-target, one-drug paradigm. nih.govnih.gov By combining "omics" data (proteomics, metabolomics) with the results of HTS, researchers can build network models to visualize and predict how "this compound" perturbs cellular networks. nih.govnih.gov This integrated approach will be crucial for identifying not only direct targets but also off-target effects and downstream consequences of its interaction with the cellular machinery.

Development of Sophisticated Computational Models for Predictive Research

Computational modeling is becoming an indispensable tool in modern drug discovery and chemical biology. For a relatively uncharacterized compound like "this compound," predictive models can guide experimental work and provide insights into its potential bioactivity.

Detailed Research Findings:

Machine learning and deep learning models are increasingly being used to predict compound-protein interactions (CPI). nih.govfrontiersin.org These models can use the chemical structure of a small molecule, represented as a molecular fingerprint or a graph, to predict its likelihood of interacting with specific protein targets. nih.govbiorxiv.org For example, graph neural networks (GNNs) have shown promise in predicting the inhibitory potential of compounds on protein-protein interactions by learning from the three-dimensional structures of protein complexes and the chemical features of the compounds. biorxiv.org

In the context of "this compound," computational models could be developed to:

Predict its binding affinity to a panel of proteins known to be involved in redox signaling.

Identify potential off-target interactions, helping to anticipate potential side effects.

Guide the design of new analogues with improved potency and selectivity.

By training these models on existing data for other thiol-reactive compounds and dithiolane derivatives, it is possible to build predictive tools that can prioritize experimental validation, thereby saving time and resources. nih.govnih.gov The development of such in silico tools represents a significant step forward in the rational exploration of the vast chemical space of dithiolane-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.